molecular formula C13H9F2N3 B2971734 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile CAS No. 1455814-00-2

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile

Cat. No. B2971734
CAS RN: 1455814-00-2
M. Wt: 245.233
InChI Key: CADNZWQUQIXCJV-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile , also known by its IUPAC name 2-[(2,4-difluorobenzyl)amino]nicotinonitrile , is a chemical compound with the molecular formula C₁₃H₉F₂N₃ . It falls within the category of heterocyclic compounds and contains a pyridine ring. The compound’s structure includes a cyano group (carbonitrile) and a substituted benzylamine moiety .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring substituted with a 2,4-difluorobenzylamine group. The cyano (CN) group is attached to the carbon at position 4 of the pyridine ring. The methylamino substituent is linked to the benzyl group. The trifluoromethyl group is not present in this specific compound .


Physical And Chemical Properties Analysis

  • Purity : Approximately 95%

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

Compounds like enaminoketones and enaminonitriles, which share functional groups with 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, are pivotal in synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These intermediates are essential for creating alkaloid structures, which are common in natural products and hold significant biological interest. They serve as versatile building blocks in preparing biologically active bicyclic compounds, highlighting their importance in synthetic chemistry and pharmaceutical development (Negri, Kascheres, & Kascheres, 2004).

Catalysis and Synthesis of Medicinally Relevant Scaffolds

The pyranopyrimidine core, related to the chemical functionalities present in 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, is recognized for its medicinal and pharmaceutical applications. Its synthesis, utilizing hybrid catalysts like organocatalysts and nanocatalysts, underscores the versatility of such compounds in developing lead molecules for future medicinal applications. This approach showcases the role of these compounds in creating scaffolds that are crucial for drug development and the exploration of new therapeutic agents (Parmar, Vala, & Patel, 2023).

Environmental Persistence and Toxicity of Fluorinated Compounds

The review of perfluoroalkyl acids (PFAs) and their derivatives, similar in fluorination to 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, underscores the environmental and toxicological concerns associated with these compounds. Despite their widespread industrial and consumer product applications, PFAs exhibit significant environmental persistence and potential human health risks, necessitating further research to understand their hazards fully. This context emphasizes the need for careful consideration and assessment of fluorinated compounds, including those structurally related to 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, in environmental and health risk evaluations (Lau, Butenhoff, & Rogers, 2004).

properties

IUPAC Name

2-[(2,4-difluorophenyl)methylamino]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-11-2-1-10(12(15)6-11)8-18-13-5-9(7-16)3-4-17-13/h1-6H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNZWQUQIXCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile

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